Home > Products > Screening Compounds P72569 > Nsd2 protac MS159
Nsd2 protac MS159 -

Nsd2 protac MS159

Catalog Number: EVT-10987291
CAS Number:
Molecular Formula: C43H40N8O10
Molecular Weight: 828.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The compound MS159 was developed by researchers utilizing the proteolysis targeting chimera technology. It is classified as a synthetic small molecule that acts as a targeted protein degrader. The specific design incorporates a ligand that binds to the PWWP1 domain of Nsd2, coupled with a ligand for cereblon, an E3 ubiquitin ligase, enabling the recruitment of the target protein for ubiquitination and subsequent degradation by the proteasome .

Synthesis Analysis

Methods and Technical Details

The synthesis of MS159 involves several key steps:

The final product is characterized using techniques such as nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry to confirm its structure and purity.

Molecular Structure Analysis

Structure and Data

The molecular structure of MS159 can be described as comprising three main components:

  • Nsd2 Binder: UNC6934, which specifically interacts with the PWWP1 domain.
  • E3 Ligase Ligand: A cereblon-binding moiety that facilitates recruitment for ubiquitination.
  • Linker: A flexible or rigid linker that connects these two components.

The crystal structure reveals that UNC6934 occupies a specific binding pocket within Nsd2, allowing for effective interaction and subsequent degradation .

Chemical Reactions Analysis

Reactions and Technical Details

MS159 operates through a series of chemical reactions:

  1. Formation of Ternary Complex: Upon administration, MS159 binds simultaneously to Nsd2 and cereblon, forming a ternary complex.
  2. Ubiquitination: This complex facilitates the ubiquitination of Nsd2 by recruiting E3 ligase, leading to polyubiquitination.
  3. Proteasomal Degradation: The polyubiquitinated Nsd2 is recognized by the 26S proteasome for degradation, effectively reducing its cellular levels .

These reactions highlight the innovative mechanism by which MS159 exerts its effects on target proteins.

Mechanism of Action

Process and Data

The mechanism of action for MS159 involves:

  • Binding: The compound binds to both Nsd2 and cereblon, creating a stable ternary complex.
  • Targeted Degradation: This complex initiates ubiquitination of Nsd2, marking it for degradation by the proteasome.
  • Functional Outcome: The degradation leads to a reduction in Nsd2 levels, which has been shown to inhibit cell growth in various cancer cell lines more effectively than traditional inhibitors .

Data from experiments indicate that MS159 can significantly lower Nsd2 levels in cells, demonstrating its potential as an effective therapeutic agent.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

MS159 possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 500 Da.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide.
  • Stability: Stable under physiological conditions but may degrade under extreme pH or temperature conditions.

These properties are essential for understanding its behavior in biological systems and its potential therapeutic applications .

Applications

Scientific Uses

MS159 has significant implications in scientific research and therapeutic applications:

  • Cancer Therapy: Its ability to degrade Nsd2 makes it a promising candidate for treating cancers where Nsd2 is overexpressed or mutated.
  • Biological Research: As a tool compound, it allows researchers to study the role of Nsd2 in cellular processes and disease mechanisms.
  • Drug Development: The PROTAC technology exemplified by MS159 opens new avenues for developing targeted protein degraders across various therapeutic areas .
Introduction to Nuclear Receptor Binding SET Domain Protein 2 as an Epigenetic Therapeutic Target

Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as Multiple Myeloma SET Domain protein or Wolf-Hirschhorn Syndrome Candidate 1, is a histone lysine methyltransferase that catalyzes the addition of methyl groups to lysine 36 of histone H3 (H3K36). This enzyme primarily generates mono- and dimethylated H3K36 (H3K36me1 and H3K36me2), epigenetic marks intricately involved in chromatin organization, transcriptional regulation, and DNA damage repair [1] [4]. Unlike trimethylated H3K36 (catalyzed by SET Domain Containing 2), H3K36me2 occupies broad genomic regions, including intergenic areas and promoters, where it influences higher-order chromatin architecture and gene expression programs [4] [9].

In hematological malignancies, particularly multiple myeloma, NSD2 emerges as a critical oncogenic driver. Approximately 15-20% of multiple myeloma patients harbor a t(4;14)(p16.3;q32.3) translocation that places the NSD2 gene under the control of the immunoglobulin heavy chain enhancer. This genetic rearrangement results in NSD2 overexpression, which remodels the epigenome through aberrant H3K36me2 deposition [1] [6] [9]. The consequent reduction in repressive H3K27me3 marks activates oncogenic pathways related to cell adhesion, proliferation, and metabolic reprogramming [4] [9]. Beyond multiple myeloma, NSD2 gain-of-function mutations (e.g., E1099K) are recurrent in pediatric acute lymphoblastic leukemia and have been implicated in prostate cancer metastasis, underscoring its broad pathological significance [5] [8].

Therapeutic targeting of NSD2 has proven challenging with conventional inhibitors. While small molecules disrupting its PWWP1 domain (e.g., UNC6934) show in vitro activity, they exhibit limited efficacy in suppressing tumor cell proliferation in vivo [5] [10]. This limitation arises because NSD2’s oncogenic functions extend beyond its catalytic activity to include scaffolding roles in chromatin remodeling complexes and transcriptional regulation [4] [9]. Consequently, strategies aimed at complete degradation of NSD2, rather than mere inhibition, offer a promising alternative to abolish its multifaceted contributions to malignancy.

Table 1: NSD2 Alterations in Hematological Malignancies

Disease ContextMolecular AlterationFunctional Consequence
t(4;14) Multiple MyelomaTranslocation-driven overexpressionGlobal H3K36me2 expansion, H3K27me3 loss, oncogene activation (e.g., EPHB1), metabolic reprogramming
Pediatric B-ALLE1099K SET domain mutationEnhanced catalytic efficiency, disrupted 3D chromatin organization, relapse association
LymphomaRecurrent amplificationsSuppression of MHC class II expression, immune evasion

Properties

Product Name

Nsd2 protac MS159

IUPAC Name

N-cyclopropyl-N-[[4-[[5-[3-[[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetyl]amino]propoxy]pyridin-2-yl]carbamoyl]phenyl]methyl]-3-oxo-4H-1,4-benzoxazine-7-carboxamide

Molecular Formula

C43H40N8O10

Molecular Weight

828.8 g/mol

InChI

InChI=1S/C43H40N8O10/c52-35-16-14-32(40(56)49-35)51-42(58)29-3-1-4-31(38(29)43(51)59)45-21-36(53)44-17-2-18-60-28-12-15-34(46-20-28)48-39(55)25-7-5-24(6-8-25)22-50(27-10-11-27)41(57)26-9-13-30-33(19-26)61-23-37(54)47-30/h1,3-9,12-13,15,19-20,27,32,45H,2,10-11,14,16-18,21-23H2,(H,44,53)(H,47,54)(H,46,48,55)(H,49,52,56)

InChI Key

OBZWKPGPTCBYOS-UHFFFAOYSA-N

Canonical SMILES

C1CC1N(CC2=CC=C(C=C2)C(=O)NC3=NC=C(C=C3)OCCCNC(=O)CNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C(=O)C7=CC8=C(C=C7)NC(=O)CO8

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.